methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate
Description
Methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 3. The triazole ring is connected via a sulfanyl-methyl (-S-CH2-) bridge to the para position of a methyl benzoate moiety. This structure combines aromatic, heterocyclic, and ester functionalities, making it a versatile scaffold for pharmaceutical and materials science applications. Its synthesis typically involves nucleophilic substitution or microwave-assisted reactions, as seen in related triazole derivatives .
Properties
IUPAC Name |
methyl 4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-17-9(16)8-4-2-7(3-5-8)6-18-11-13-10(12)14-15-11/h2-5H,6H2,1H3,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPHGUUNAZVQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization Route
Thiosemicarbazides serve as precursors for triazole-thiols. Acid hydrazides react with alkyl/aryl isothiocyanates in ethanol to form thiosemicarbazides, which undergo base-mediated cyclization. For example:
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Reaction of benzohydrazide with methyl isothiocyanate yields N-methyl-thiosemicarbazide.
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Cyclization in 4N NaOH at reflux (6–8 hours) generates 5-amino-3-thiol-1,2,4-triazole.
Key Conditions :
Direct Amination of 1,2,4-Triazole-3-Thiols
Preformed 1,2,4-triazole-3-thiols are aminated using hydroxylamine-O-sulfonic acid or via catalytic hydrogenation of nitro precursors.
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Example : 5-Nitro-1,2,4-triazole-3-thiol → Pd/C, H₂ → 5-amino-1,2,4-triazole-3-thiol (Yield: 65–75%).
Synthesis of Methyl 4-(Bromomethyl)Benzoate
The benzoate ester component is prepared via esterification and bromination:
Esterification of 4-(Hydroxymethyl)Benzoic Acid
4-(Hydroxymethyl)benzoic acid reacts with methanol in the presence of H₂SO₄ (catalyst) under reflux:
Conditions :
Bromination of the Hydroxymethyl Group
The hydroxyl group is replaced with bromine using PBr₃ or HBr/AcOH:
Conditions :
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Dichloromethane, 0°C → room temperature
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Yield: 85–90%
Coupling of Triazole-Thiol with Methyl 4-(Bromomethyl)Benzoate
The final step involves nucleophilic substitution between the triazole-thiol and bromomethyl-benzoate:
Alkylation in Basic Medium
5-Amino-1,2,4-triazole-3-thiol reacts with methyl 4-(bromomethyl)benzoate in DMF using K₂CO₃ as base:
Optimized Conditions :
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Solvent: DMF, 60°C, 6 hours
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Molar ratio: 1:1.2 (thiol:bromide)
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Yield: 75–80%
Microwave-Assisted Coupling
Microwave irradiation (MWI) reduces reaction time significantly:
Analytical Characterization
Spectroscopic Data :
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¹H NMR (DMSO-d₆) : δ 3.87 (s, 3H, OCH₃), 4.55 (s, 2H, SCH₂), 6.90 (s, 2H, NH₂), 7.45–8.05 (m, 4H, Ar-H).
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IR (KBr) : 3350 cm⁻¹ (NH₂), 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).
Chromatographic Purity :
Comparative Analysis of Methods
Industrial-Scale Considerations
For bulk production, the thiosemicarbazide route is preferred due to:
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Cost-Effectiveness : Low-cost starting materials (benzohydrazide, isothiocyanates).
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Regioselectivity : Minimal byproducts due to controlled cyclization.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the triazole ring can be reduced to an amine.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like iron powder or hydrogen gas in the presence of a catalyst are employed.
Substitution: Hydrolysis can be achieved using aqueous acid or base.
Major Products Formed:
Oxidation: Methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfonyl]methyl}benzoate (sulfoxide or sulfone derivatives).
Reduction: Methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)methyl]benzoate (amine derivatives).
Substitution: Methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]benzoic acid (carboxylic acid derivatives).
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate has shown promising antimicrobial activity against a range of bacterial strains. Research indicates that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a study demonstrated that compounds with triazole moieties exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell wall synthesis .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Triazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study reported that similar triazole compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential for therapeutic applications in oncology .
Agricultural Applications
Fungicides
this compound is being explored as a fungicide in agricultural settings. Triazoles are known for their effectiveness against fungal pathogens affecting crops. Field trials have indicated that formulations containing triazole derivatives significantly reduce the incidence of diseases such as powdery mildew and rust in various crops .
Plant Growth Regulators
In addition to its fungicidal properties, this compound may serve as a plant growth regulator. Research has shown that certain triazole compounds can modulate plant growth by influencing hormonal pathways, thereby enhancing yield and stress tolerance in plants .
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways related to disease states. For example, triazole derivatives have been shown to inhibit enzymes such as aromatase and cyclooxygenase, which are crucial in hormone-related cancers and inflammatory processes .
Bioassays for Drug Discovery
this compound is increasingly used in bioassays aimed at discovering new therapeutic agents. Its structural similarities to known bioactive compounds make it a candidate for high-throughput screening assays in drug discovery programs targeting various diseases .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several triazole derivatives including this compound against clinical isolates of bacteria. Results showed significant inhibition zones compared to controls.
- Agricultural Trials : Field studies conducted on wheat crops treated with formulations containing this compound demonstrated a reduction in disease severity by up to 50%, highlighting its potential as an effective fungicide.
- Cancer Research : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and induced apoptotic markers.
Mechanism of Action
The mechanism by which methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and derivatives of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s biological and physicochemical properties are influenced by substituents on the triazole ring, the bridging group, and the aromatic ester. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Amino vs.
- Bridging Groups : The simple -S-CH2- bridge in the target compound reduces steric hindrance compared to bulkier bridges like -S-CH2-C(O)NH-, which may affect membrane permeability .
- Aromatic Moieties : Methyl benzoate offers moderate lipophilicity, whereas morpholine (in analog 3) introduces polarity, improving aqueous solubility .
Computational and Crystallographic Insights
- Density Functional Theory (DFT) : Studies on triazole derivatives use hybrid functionals (e.g., B3LYP) to predict thermochemical properties, though specific data for the target compound is lacking .
- Crystallography : Tools like SHELX and WinGX ensure accurate structural validation, critical for understanding triazole ring geometry and intermolecular interactions .
Biological Activity
Methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 240.29 g/mol
This structure features a triazole ring, which is known for its significant role in biological activity, particularly in antifungal and anticancer applications.
Antifungal Activity
Research indicates that triazole derivatives exhibit potent antifungal properties. For instance, this compound has been shown to inhibit the growth of various fungal strains, including Candida albicans. In vitro studies demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole .
Antiviral and Antiparasitic Effects
The triazole moiety has also been linked to antiviral and antiparasitic activities. Studies have reported that compounds with similar structures can inhibit viral replication and reduce parasitic load in models of infections such as those caused by Trypanosoma cruzi and Toxoplasma gondii. The mechanism often involves interference with specific enzymes essential for the survival of these pathogens .
The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in the biosynthesis of ergosterol in fungi. This inhibition disrupts cell membrane integrity and function, leading to cell death. Additionally, the presence of sulfur in its structure may enhance its interaction with biological targets through nucleophilic attack mechanisms .
In Vivo Studies
In vivo studies have shown promising results regarding the safety and efficacy of this compound. For example:
- Mouse Models : Administration of the compound at doses ranging from 10 mg/kg to 50 mg/kg demonstrated significant reductions in fungal load without notable toxicity .
- Survival Rates : In models infected with Candida albicans, survival rates improved significantly compared to control groups treated with standard antifungals .
Comparative Efficacy
A comparative analysis of various triazole derivatives indicates that this compound exhibits superior activity against certain fungal strains compared to other derivatives. The following table summarizes some key findings:
Q & A
Basic: What are the key steps in synthesizing methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate?
Methodological Answer:
The synthesis involves sequential reactions:
Triazole Ring Formation : Cyclization of hydrazine derivatives (e.g., 4-ethoxyphenylhydrazine) with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate to form the 1,2,4-triazole core .
Amino Group Introduction : Nitrous acid treatment introduces the amino group at the 5-position of the triazole .
Sulfanyl Group Incorporation : Reaction with chloroacetyl chloride under basic conditions to attach the sulfanylacetyl moiety .
Ester Coupling : Use of coupling agents (e.g., DCC) to link the sulfanylacetyl-triazole intermediate with methyl 4-aminobenzoate .
Critical Note : Optimize solvent choice (e.g., ethanol or DMF) and reaction times to minimize side products.
Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates.
- Catalyst Use : Additives like 4-dimethylaminopyridine (DMAP) accelerate ester coupling .
- Temperature Control : Maintain 0–5°C during chloroacetyl chloride addition to prevent hydrolysis .
- Yield Monitoring : Track reaction progress via TLC or HPLC. Typical yields range from 70–85% under optimized conditions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : and NMR confirm the triazole ring (δ 8.1–8.3 ppm for aromatic protons) and ester group (δ 3.8 ppm for methyl) .
- FT-IR : Peaks at 1670 cm (C=O ester) and 3300 cm (N-H stretch) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 307.08) .
Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?
Methodological Answer:
- Data Collection : Use SHELX software for structure refinement. Single-crystal X-ray diffraction resolves bond angles and confirms sulfanyl-methyl linkage geometry .
- Validation : Cross-reference with the Cambridge Structural Database (CSD) to identify discrepancies in torsion angles or hydrogen bonding patterns .
Example : A related triazole derivative showed a dihedral angle of 12.5° between the triazole and benzoate planes, critical for understanding π-π stacking in enzyme interactions .
Basic: What biological assays are suitable for evaluating its enzyme inhibition potential?
Methodological Answer:
- Kinetic Assays : Measure IC values using spectrophotometric methods (e.g., tyrosinase inhibition via L-DOPA oxidation at 475 nm) .
- Docking Studies : AutoDock Vina predicts binding affinity to target enzymes (e.g., triazole interactions with tyrosinase Cu active sites) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) assess selectivity and potency .
Advanced: How to address contradictory data in biological activity studies?
Methodological Answer:
- Control Variables : Standardize assay conditions (pH, temperature) to minimize variability. For example, conflicting IC values in tyrosinase inhibition may arise from differences in enzyme sources (mushroom vs. human recombinant) .
- Statistical Analysis : Apply ANOVA or Student’s t-test to validate reproducibility. A study on similar triazoles reported a ±5% error margin in triplicate assays .
- Mechanistic Studies : Use site-directed mutagenesis to confirm target binding sites if activity varies across homologs .
Basic: What are the oxidation pathways for the sulfanyl group in this compound?
Methodological Answer:
- Controlled Oxidation : Treat with HO (1–3 equivalents) in acetic acid to form sulfoxide (R-SO) or sulfone (R-SO) derivatives .
- Monitoring : Track via NMR (sulfoxide protons appear at δ 2.9–3.1 ppm) .
- Applications : Sulfone derivatives exhibit enhanced stability in biological media, relevant for prodrug design .
Advanced: How can computational methods guide structural optimization for higher bioactivity?
Methodological Answer:
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoate) with activity trends. For example, para-substituted halides increase logP and membrane permeability .
- MD Simulations : Analyze binding stability of derivatives with target proteins (e.g., 100 ns trajectories to assess conformational changes) .
- ADMET Prediction : Use SwissADME to optimize bioavailability while reducing hepatotoxicity risks .
Basic: What purification techniques ensure high purity for pharmacological studies?
Methodological Answer:
- Recrystallization : Use ethanol-water mixtures (7:3 v/v) to isolate crystalline product .
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted intermediates .
- HPLC Analysis : C18 column with acetonitrile/water (65:35) confirms >98% purity .
Advanced: What strategies mitigate challenges in scaling up synthesis without compromising yield?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors reduce reaction times and improve heat transfer during triazole cyclization .
- Catalyst Recycling : Immobilize coupling agents (e.g., DCC on polymer supports) for reuse in esterification .
- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
